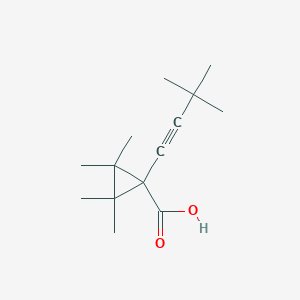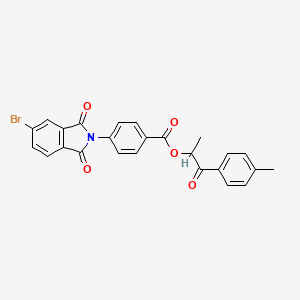![molecular formula C22H26N2O6S B3934561 methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate CAS No. 6453-51-6](/img/structure/B3934561.png)
methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as TEB-Met, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer development and progression. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways and play a critical role in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress. The induction of apoptosis by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the activation of caspases, which are proteases that play a critical role in the execution of programmed cell death. The inhibition of angiogenesis by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the downregulation of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. The modulation of oxidative stress by methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is mediated through the inhibition of ROS production, which is a key mediator of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has various advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has a high selectivity for its targets, which minimizes off-target effects. However, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has low solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has significant potential for future research and development. One future direction is the development of methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate may be used as a tool for the investigation of various biological processes, including apoptosis, angiogenesis, and oxidative stress. Furthermore, the development of methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate-based fluorescent probes may enable the detection of ROS in living cells, which may have significant implications for the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and molecular imaging. In cancer research, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to be effective in targeting cancer stem cells, which are responsible for tumor initiation, growth, and recurrence. In drug discovery, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a lead compound for the development of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In molecular imaging, methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Eigenschaften
IUPAC Name |
methyl 2-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(25)24-22(31)23-16-11-9-8-10-15(16)21(26)27-4/h8-13H,5-7H2,1-4H3,(H2,23,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCKKIPPMPFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387646 | |
| Record name | STK011238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
CAS RN |
6453-51-6 | |
| Record name | STK011238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)


![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B3934501.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-chlorobenzamide](/img/structure/B3934505.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3934511.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
![methyl 4-(11,11-dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B3934527.png)
![4-[(3-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934533.png)
![2-[4-(2-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3934534.png)

